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Compound of Interest

Compound Name: Butane-1,4-13C2

Cat. No.: B1626772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Butane-1,4-¹³C₂, a stable isotope-

labeled compound with significant potential in metabolic research and related fields. This

document details its physicochemical properties, outlines plausible experimental protocols for

its use as a metabolic tracer, and visualizes hypothetical metabolic pathways and experimental

workflows.

Core Compound Data
Butane-1,4-¹³C₂ is a form of butane where the carbon atoms at positions 1 and 4 are replaced

with the stable isotope carbon-13. This labeling allows for the tracking of the butane molecule

and its metabolites through various biological and chemical processes using techniques such

as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Physicochemical Properties
The following table summarizes the key quantitative data for Butane-1,4-¹³C₂.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1626772?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 69105-48-2

Linear Formula ¹³CH₃CH₂CH₂¹³CH₃

Molecular Weight 60.11 g/mol

Isotopic Purity 99 atom % ¹³C

Melting Point -138 °C (lit.)

Boiling Point -0.5 °C (lit.)

Vapor Density 2.11 (vs air)

Vapor Pressure 51.6 psi (at 37.7 °C)

Flash Point -60 °C (-76 °F) - closed cup

Safety Information
Butane-1,4-¹³C₂ is a flammable gas and should be handled with appropriate safety precautions

in a well-ventilated area.

Hazard Category Description

Pictograms Flame, Gas cylinder

Signal Word Danger

Hazard Statements

H220 (Extremely flammable gas), H280

(Contains gas under pressure; may explode if

heated)

Precautionary Statements

P210 (Keep away from heat, hot surfaces,

sparks, open flames and other ignition sources.

No smoking), P377 (Leaking gas fire: Do not

extinguish, unless leak can be stopped safely),

P381 (In case of leakage, eliminate all ignition

sources), P410 + P403 (Protect from sunlight.

Store in a well-ventilated place)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1626772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
While specific published experimental protocols for the biological use of Butane-1,4-¹³C₂ are

not widely available, its application can be inferred from established methodologies for stable

isotope tracing with other short-chain alkanes. The following are detailed, plausible protocols

for its use in metabolic studies of microorganisms capable of alkane degradation.

¹³C NMR Spectroscopy for Metabolite Identification
This protocol describes the use of ¹³C NMR to identify metabolites derived from Butane-1,4-

¹³C₂ in a microbial culture.

Objective: To identify and quantify the incorporation of ¹³C from Butane-1,4-¹³C₂ into

downstream metabolites.

Methodology:

Culture Preparation: Cultivate an alkane-degrading microorganism (e.g., Pseudomonas

putida) in a minimal salts medium with a standard carbon source until the mid-logarithmic

growth phase.

Isotope Labeling: Introduce Butane-1,4-¹³C₂ into the sealed culture vessel as the sole carbon

source. The gas can be bubbled through the culture medium or introduced into the

headspace.

Incubation: Incubate the culture for a defined period to allow for the uptake and metabolism

of the labeled butane.

Metabolite Extraction:

Harvest the cells by centrifugation.

Quench metabolism by rapidly immersing the cell pellet in a cold solvent mixture (e.g.,

60% methanol at -20°C).

Extract metabolites using a two-phase extraction method (e.g.,

chloroform/methanol/water).
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NMR Sample Preparation:

Lyophilize the polar extract.

Reconstitute the dried extract in a deuterated solvent (e.g., D₂O) containing a known

concentration of an internal standard (e.g., DSS).

NMR Data Acquisition:

Acquire ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

Key parameters to optimize include the number of scans (ns), relaxation delay (d1), and

acquisition time. For a typical experiment, start with ns = 1024 and d1 = 2s.

Data Analysis:

Process the spectra using appropriate software (e.g., TopSpin, MestReNova).

Identify ¹³C-labeled metabolites by comparing the chemical shifts to spectral databases

and authentic standards.

Quantify the relative abundance of metabolites based on the integral of the corresponding

peaks relative to the internal standard.

Mass Spectrometry for Metabolic Flux Analysis
This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to

determine the isotopic enrichment in central metabolites following the metabolism of Butane-

1,4-¹³C₂.

Objective: To trace the metabolic fate of carbon atoms from Butane-1,4-¹³C₂ and quantify

metabolic fluxes.

Methodology:

Isotope Labeling and Quenching: Follow steps 1-4 from the NMR protocol.

Metabolite Derivatization:
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Dry the polar metabolite extract under a stream of nitrogen.

Derivatize the metabolites to make them volatile for GC analysis. A common method is

two-step derivatization with methoxyamine hydrochloride in pyridine followed by N-methyl-

N-(trimethylsilyl)trifluoroacetamide (MSTFA).

GC-MS Analysis:

Inject the derivatized sample into a GC-MS system.

Use a suitable GC column (e.g., DB-5ms) and a temperature gradient to separate the

metabolites.

Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting

compounds.

Data Analysis:

Identify metabolites based on their retention times and mass fragmentation patterns by

comparing them to a library of standards.

Determine the mass isotopologue distribution (MID) for each identified metabolite by

analyzing the relative abundance of different mass ions.

Correct the MIDs for the natural abundance of ¹³C.

Use the corrected MIDs to infer the labeling patterns of downstream metabolites and to

perform metabolic flux analysis using appropriate software (e.g., INCA, Metran).

Visualizations
Hypothetical Metabolic Pathway of Butane-1,4-¹³C₂
The following diagram illustrates a plausible initial breakdown pathway of Butane-1,4-¹³C₂ in a

microorganism. The pathway begins with the terminal oxidation of butane to butanol, followed

by further oxidation to butyraldehyde and then butyric acid, which can then enter central

metabolism via beta-oxidation.
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To cite this document: BenchChem. [In-Depth Technical Guide: Butane-1,4-¹³C₂ (CAS:
69105-48-2)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1626772#butane-1-4-13c2-cas-number-69105-48-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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